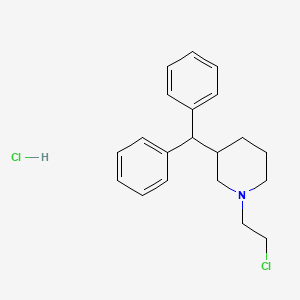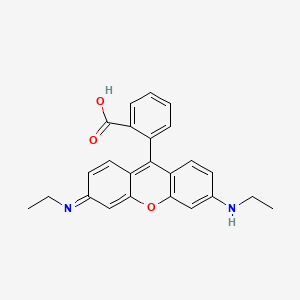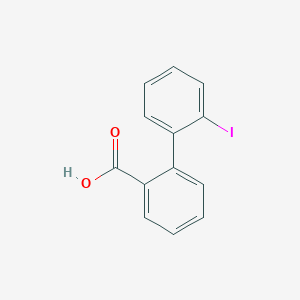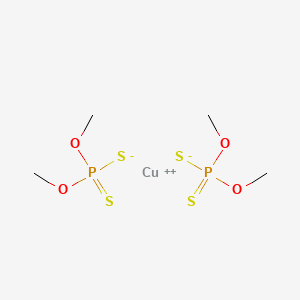
Aziridine, 1,1'-(1,5-naphthalenediylbis(sulfonyl))bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridine, 1,1’-(1,5-naphthalenediylbis(sulfonyl))bis- is a highly reactive organic compound characterized by its three-membered aziridine ring structure This compound is notable for its strained ring, which imparts significant reactivity, making it a valuable building block in synthetic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 1,1’-(1,5-naphthalenediylbis(sulfonyl))bis- typically involves the reaction of naphthalene derivatives with sulfonyl aziridines. One common method includes the use of N-sulfonyl ketimines with unfunctionalized ketones, proceeding through a Mannich reaction followed by oxidative C−H amination . This method provides high yields and good enantioselectivity.
Industrial Production Methods
Industrial production of aziridine derivatives often employs ring-opening polymerization techniques. For example, anionic and cationic ring-opening polymerization of aziridines can produce polyamines with various structures . These methods are scalable and can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Aziridine, 1,1’-(1,5-naphthalenediylbis(sulfonyl))bis- undergoes several types of chemical reactions, including:
Nucleophilic Ring Opening: This reaction is facilitated by electron-withdrawing groups such as N-sulfonyl, leading to the formation of various nitrogen-containing compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired products.
Substitution Reactions: Aziridine rings can be substituted by various nucleophiles, including carbon, sulfur, oxygen, nitrogen, and halogen atoms.
Common Reagents and Conditions
Common reagents for these reactions include chiral BINOL N-triflylphosphoramides for asymmetric synthesis, and Lewis acids for activating the aziridine ring . Conditions often involve mild temperatures and specific catalysts to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include a variety of heterocyclic compounds, such as pyrrolidines, pyrroles, and β-lactams . These products are valuable in medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
Aziridine, 1,1’-(1,5-naphthalenediylbis(sulfonyl))bis- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential in drug development due to its ability to form stable, bioactive compounds.
Medicine: Explored for its antimicrobial and anticancer properties, leveraging its reactivity to target specific biological pathways.
Wirkmechanismus
The mechanism of action of aziridine, 1,1’-(1,5-naphthalenediylbis(sulfonyl))bis- involves the activation of its strained aziridine ring. This activation can occur through nucleophilic attack or catalysis by Lewis acids, leading to ring opening and subsequent reactions . The molecular targets and pathways involved depend on the specific application, but generally include interactions with nucleophiles and formation of stable intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine, 1,1’-(2,7-naphthalenediylbis(sulfonyl))bis-: Similar structure but with different positional isomers.
N-sulfonyl aziridines: General class of compounds with similar reactivity and applications.
Uniqueness
Aziridine, 1,1’-(1,5-naphthalenediylbis(sulfonyl))bis- is unique due to its specific naphthalene and sulfonyl substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over molecular architecture and reactivity.
Eigenschaften
CAS-Nummer |
64398-51-2 |
|---|---|
Molekularformel |
C14H14N2O4S2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
1-[5-(aziridin-1-ylsulfonyl)naphthalen-1-yl]sulfonylaziridine |
InChI |
InChI=1S/C14H14N2O4S2/c17-21(18,15-7-8-15)13-5-1-3-11-12(13)4-2-6-14(11)22(19,20)16-9-10-16/h1-6H,7-10H2 |
InChI-Schlüssel |
OGPWUBLMLRQCCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12807400.png)
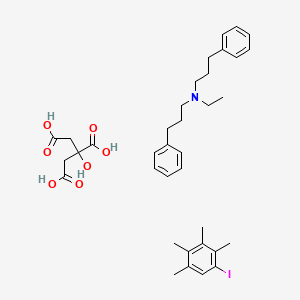
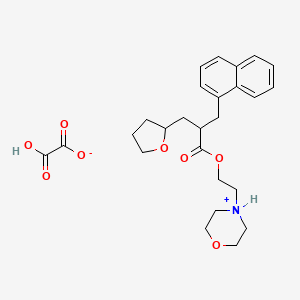
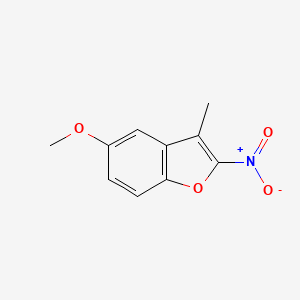



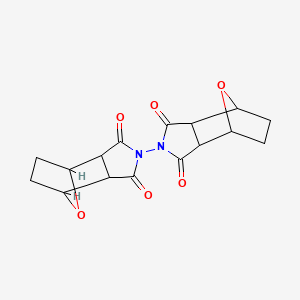
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl acetate](/img/structure/B12807438.png)
